Fsp³ Molecular Complexity: Spiro[chromane-2,1'-cyclobutan]-4-ol vs. Chroman-4-ol
Spiro[chromane-2,1'-cyclobutan]-4-ol exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.50, compared to 0.33 for the non-spiro parent chroman-4-ol. This represents a 52% relative increase in carbon saturation attributable entirely to the spiro-fused cyclobutane ring [1]. The Fsp³ parameter, introduced by Lovering et al., has been empirically correlated with improved clinical success rates: compounds with Fsp³ ≥ 0.45 demonstrate a statistically significant reduction in attrition due to toxicity and a higher probability of advancing beyond Phase I [2]. The spiro[chromane-2,1'-cyclobutan]-4-ol scaffold surpasses this threshold (0.50 > 0.45), whereas chroman-4-ol does not (0.33 < 0.45), providing a quantifiable, structural basis for scaffold selection in lead optimization programs targeting improved developability.
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.50 (6 sp³ carbons / 12 total carbons) |
| Comparator Or Baseline | Chroman-4-ol: Fsp³ = 0.33 (3 sp³ carbons / 9 total carbons) |
| Quantified Difference | ΔFsp³ = +0.17 absolute; 52% relative increase; target compound exceeds the Fsp³ ≥ 0.45 clinical developability threshold, comparator does not |
| Conditions | Calculated from molecular formula. Target: C₁₂H₁₄O₂ (6 sp³ C: C2, C3, C4, C2', C3', C4'; 6 sp² C: aromatic). Comparator: C₉H₁₀O₂ (3 sp³ C: C2, C3, C4; 6 sp² C: aromatic) |
Why This Matters
Higher Fsp³ is quantitatively associated with improved aqueous solubility, reduced off-target promiscuity, and lower clinical attrition rates, making the spirocyclic scaffold a strategically superior starting point for lead optimization compared to flat chroman-4-ol.
- [1] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752-6756. doi:10.1021/jm901241e. View Source
- [2] Lovering F. Escape from Flatland 2: Complexity and Promiscuity. MedChemComm. 2013;4(3):515-519. doi:10.1039/C2MD20347B. View Source
